4-[(E)-{[(Pyridin-4-YL)formamido]imino}methyl]phenyl 3-fluorobenzoate
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Overview
Description
4-[(E)-{[(Pyridin-4-YL)formamido]imino}methyl]phenyl 3-fluorobenzoate is a complex organic compound that features a pyridine ring, a formamido group, and a fluorobenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-{[(Pyridin-4-YL)formamido]imino}methyl]phenyl 3-fluorobenzoate typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-{[(Pyridin-4-YL)formamido]imino}methyl]phenyl 3-fluorobenzoate can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
4-[(E)-{[(Pyridin-4-YL)formamido]imino}methyl]phenyl 3-fluorobenzoate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a ligand for binding to specific proteins or enzymes.
Medicine: It could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Mechanism of Action
The mechanism by which 4-[(E)-{[(Pyridin-4-YL)formamido]imino}methyl]phenyl 3-fluorobenzoate exerts its effects involves its interaction with molecular targets such as proteins or enzymes. The compound may bind to specific active sites, altering the function of the target molecule. This interaction can trigger a cascade of biochemical events, leading to the desired effect, such as inhibition of enzyme activity or modulation of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-4-yl)pyridin-4-amine: This compound shares the pyridine ring structure and has been studied for its arrangement in layered structures.
3-methyl-N-(pyridin-4-yl)pyridin-4-amine: This derivative has a similar core structure but with a methyl group substitution.
3-nitro-N-(pyridin-4-yl)pyridin-4-amine: This derivative has a nitro group substitution and exhibits different properties.
Uniqueness
4-[(E)-{[(Pyridin-4-YL)formamido]imino}methyl]phenyl 3-fluorobenzoate is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorobenzoate moiety, in particular, may enhance its stability and reactivity compared to similar compounds.
Properties
Molecular Formula |
C20H14FN3O3 |
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Molecular Weight |
363.3 g/mol |
IUPAC Name |
[4-[(E)-(pyridine-4-carbonylhydrazinylidene)methyl]phenyl] 3-fluorobenzoate |
InChI |
InChI=1S/C20H14FN3O3/c21-17-3-1-2-16(12-17)20(26)27-18-6-4-14(5-7-18)13-23-24-19(25)15-8-10-22-11-9-15/h1-13H,(H,24,25)/b23-13+ |
InChI Key |
DMMRNXIJCKSUBU-YDZHTSKRSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)F)C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)C3=CC=NC=C3 |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)OC2=CC=C(C=C2)C=NNC(=O)C3=CC=NC=C3 |
Origin of Product |
United States |
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